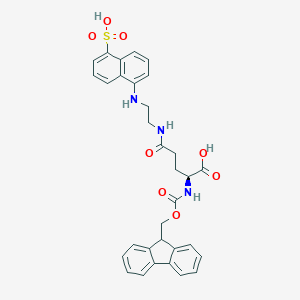

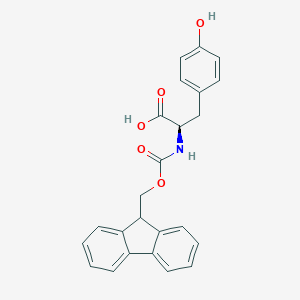

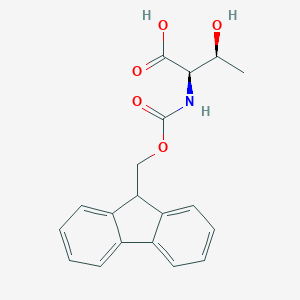

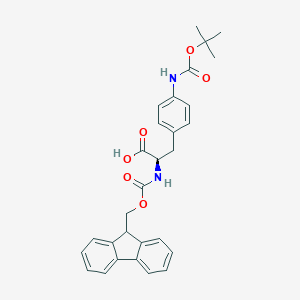

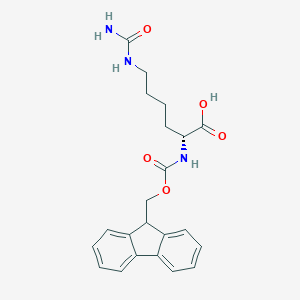

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid” is a compound with the molecular formula C23H27NO4 . It has a molecular weight of 381.5 g/mol .

Molecular Structure Analysis

The compound has a complex structure that includes a fluorene group, a methoxy group, a carbonyl group, and an amino group . The InChI string for this compound is "InChI=1S/C23H27NO4/c1-15(2)13-16(11-12-22(25)26)24-23(27)28-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,21H,11-14H2,1-2H3,(H,24,27)(H,25,26)/t16-/m1/s1" .Physical And Chemical Properties Analysis

The compound has a XLogP3-AA value of 4.7, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 9 rotatable bonds .Aplicaciones Científicas De Investigación

-

Scientific Field: Peptide Synthesis

- Application Summary : The Fluoren-9-ylmethoxy)carbonyl (Fmoc) group is commonly used in the synthesis of peptides . It acts as a protective group for the amino group during peptide synthesis.

- Methods of Application : The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .

- Results or Outcomes : The Fmoc amino acid azides, isolated as crystalline solids, are stable at room temperature, with a long shelf-life, as well as in aqueous washing operations. They are useful as coupling agents in peptide synthesis .

-

Scientific Field: High-Performance Liquid Chromatography (HPLC)

- Application Summary : The 9-Fluorenylmethyl chloroformate (Fmoc-Cl) group is used for derivatizing amino acids for HPLC analysis .

- Methods of Application : The Fmoc-Cl group is added to the amino acids prior to HPLC analysis to increase the detectability of the amino acids .

- Results or Outcomes : The use of the Fmoc-Cl group improves the sensitivity and accuracy of HPLC analysis of amino acids .

-

Scientific Field: Organic Synthesis

- Application Summary : Compounds similar to “®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid” are often used in organic synthesis, particularly in the synthesis of complex molecules .

- Methods of Application : The synthesis of such compounds typically involves the reaction of the corresponding protected amino acid with a suitable reagent .

- Results or Outcomes : These compounds are often used as intermediates in the synthesis of more complex molecules .

-

Scientific Field: Medicinal Chemistry

- Application Summary : Similar compounds are often used in medicinal chemistry for the development of new drugs .

- Methods of Application : These compounds can be used as building blocks in the synthesis of drug molecules .

- Results or Outcomes : The use of these compounds can lead to the development of new drugs with potential therapeutic applications .

-

Scientific Field: Biochemistry

- Application Summary : Similar compounds are often used in biochemistry for the study of protein structure and function .

- Methods of Application : These compounds can be incorporated into proteins to study their structure and function .

- Results or Outcomes : The use of these compounds can provide valuable insights into protein structure and function .

-

Scientific Field: Material Science

- Application Summary : Similar compounds are often used in material science for the development of new materials .

- Methods of Application : These compounds can be used as building blocks in the synthesis of new materials .

- Results or Outcomes : The use of these compounds can lead to the development of new materials with unique properties .

Propiedades

IUPAC Name |

(2R)-6-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5/c23-21(28)24-12-6-5-11-19(20(26)27)25-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,25,29)(H,26,27)(H3,23,24,28)/t19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZUCXPETVPQIB-LJQANCHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCNC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427178 |

Source

|

| Record name | N~6~-Carbamoyl-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid | |

CAS RN |

201485-38-3 |

Source

|

| Record name | N~6~-Carbamoyl-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.